Butyl N-octylcarbamate

Description

tert-Butyl N-hydroxycarbamate (C₅H₁₁NO₃), also known as N-Boc-hydroxylamine, is a carbamate derivative characterized by a tert-butyl group attached to a hydroxylamine moiety via a carbamate linkage. Its X-ray crystal structure reveals a ribbon-like arrangement stabilized by intermolecular hydrogen bonding. The structure features two parallel chains of molecules interconnected via C=O···H–N and C=O···H–O hydrogen bonds, forming a two-dimensional network . This compound is synthetically valuable as a protected hydroxylamine intermediate in organic synthesis, particularly for introducing amine functionalities in complex molecules.

Properties

CAS No. |

1071-66-5 |

|---|---|

Molecular Formula |

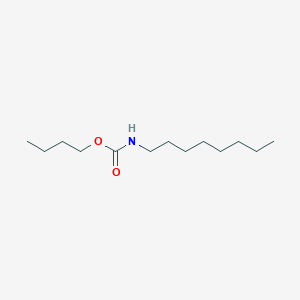

C13H27NO2 |

Molecular Weight |

229.36 g/mol |

IUPAC Name |

butyl N-octylcarbamate |

InChI |

InChI=1S/C13H27NO2/c1-3-5-7-8-9-10-11-14-13(15)16-12-6-4-2/h3-12H2,1-2H3,(H,14,15) |

InChI Key |

GXPOIKFYBOVJLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl N-octylcarbamate can be synthesized through the reaction of butylamine and octyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. The process involves the nucleophilic attack of the amine group on the isocyanate, forming the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of solvents and catalysts is carefully controlled to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl N-octylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate into amines and alcohols.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

Butyl N-octylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a protective agent for enzymes and proteins.

Medicine: this compound is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, coatings, and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism of action of butyl N-octylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with them, thereby affecting their activity. The pathways involved in its action include the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent stimulation of cholinergic synapses.

Comparison with Similar Compounds

Key Findings :

- The title compound exhibits shorter H···O distances (1.87–2.17 Å) compared to N-pivaloylhydroxylamine (1.74–2.01 Å), suggesting stronger hydrogen bonds in the latter .

- The parallel alignment of molecular chains in tert-butyl N-hydroxycarbamate contrasts with the antiparallel chains in N-pivaloylhydroxylamine, leading to distinct crystal packing (e.g., R₂²(10) vs. C(4)R₂²(10) motifs) .

Structural Analogues: N-Pivaloylhydroxylamine

N-Pivaloylhydroxylamine shares a similar ribbon-like architecture but differs in hydrogen bonding topology:

- Interchain Cross-Linking : In N-pivaloylhydroxylamine, antiparallel chains form R₂²(10) dimers via C=O···H–O bonds, which are further linked by C=O···H–N bonds .

- Thermodynamic Stability : The antiparallel arrangement may enhance lattice energy due to optimized dipole interactions, though experimental stability data are pending.

Comparison with sec-Butyl N-Phenyl Carbamate

While sec-butyl N-phenyl carbamate (C₁₁H₁₅NO₂) shares the carbamate functional group, its structure diverges significantly:

- Substituent Effects : The phenyl group introduces steric hindrance and π-π stacking interactions, absent in tert-butyl N-hydroxycarbamate.

- Hydrogen Bonding: Limited data exist, but the absence of hydroxylamine likely reduces the complexity of hydrogen-bonded networks compared to the title compound .

Implications of Structural Differences

- Reactivity : The parallel chains in tert-butyl N-hydroxycarbamate may facilitate easier cleavage of the Boc group under acidic conditions, enhancing its utility in peptide synthesis.

- Solubility: Stronger hydrogen bonds in N-pivaloylhydroxylamine could reduce solubility in nonpolar solvents compared to the title compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.